
2-((3-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is a pyrimidine derivative that has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Scientific Research Applications
Anticancer Activity
A study explored the synthesis of novel fluoro-substituted compounds, including pyrimidine derivatives, for their anticancer activity against lung, breast, and CNS cancers. The compounds demonstrated anticancer activity at low concentrations, highlighting their potential as therapeutic agents in oncology (Hammam et al., 2005).
HIV Integrase Inhibitors
Research on dihydroxypyrimidine-4-carboxamides revealed their effectiveness as potent inhibitors of HIV-integrase, a key enzyme required for the replication of the virus. These findings underscore the role of pyrimidine derivatives in developing new antiviral therapies (Pace et al., 2007).
Antimicrobial and Antifungal Agents
Another study synthesized thiopyrimidine and thiazolopyrimidine derivatives, starting from specific ketones, and evaluated their antimicrobial activities. The synthesized compounds exhibited promising antimicrobial properties, suggesting their application in treating bacterial infections (Hawas et al., 2012).
Anion Sensing
Research on pyridopyrimidine-based compounds demonstrated their utility as chemosensors for anion detection, including fluoride, acetate, and cyanides. These findings indicate potential applications in environmental monitoring and safety (Ashraf et al., 2020).
Supramolecular Interactions
A study on the crystal structures of compounds involving aminopyrimidine derivatives highlighted the importance of supramolecular interactions in salts/cocrystals of pyrimidine derivatives, which could inform the design of new materials and drug formulations (Mohana et al., 2023).
properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-2-4-12-8-13(18)17-14(16-12)19-9-10-5-3-6-11(15)7-10/h3,5-8H,2,4,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXWSUBERQNVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

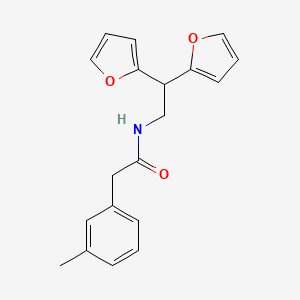
![Methyl 6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2940632.png)
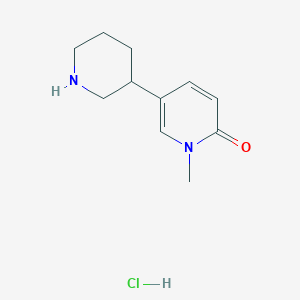
![1-[3-(2,3-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2940636.png)
![Benzyl {[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2940638.png)
![Tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/no-structure.png)
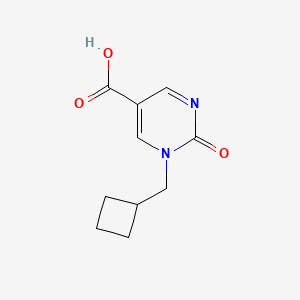
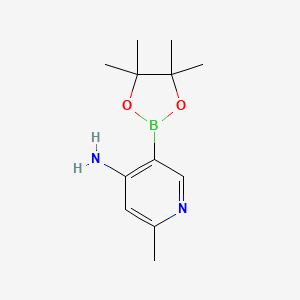
![1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2940645.png)
![Cyclohexylethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B2940646.png)
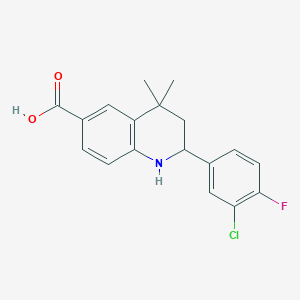
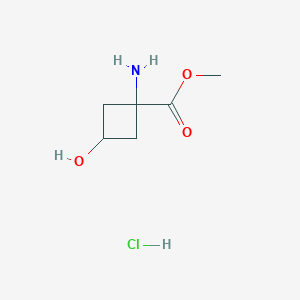

![Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2940653.png)